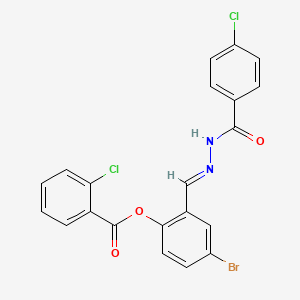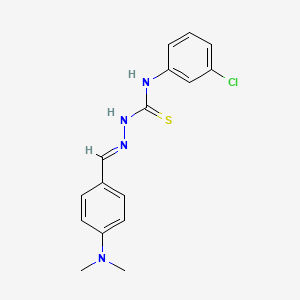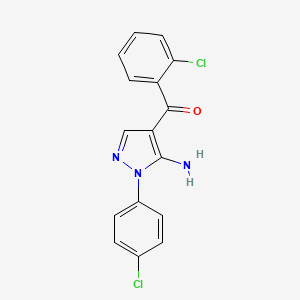
(1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a chlorophenyl group at position 1, a methoxyphenyl group at position 3, and a hydroxymethyl group at position 4 of the pyrazole ring. These structural features contribute to its unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester. The choice of starting materials and reaction conditions can vary, but common reagents include hydrazine hydrate and acetic acid.
Substitution reactions: The introduction of the chlorophenyl and methoxyphenyl groups can be accomplished through nucleophilic substitution reactions. For example, the reaction of a pyrazole intermediate with 3-chlorobenzyl chloride and 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate can yield the desired product.
Hydroxymethylation: The final step involves the introduction of the hydroxymethyl group at position 4 of the pyrazole ring. This can be achieved through the reaction of the pyrazole intermediate with formaldehyde in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro groups (if present) can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Potassium carbonate or sodium hydroxide as bases.
Major Products Formed
Oxidation: Formation of formyl or carboxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
(1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
Similar Compounds
(1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-YL)methanol: Similar structure but with the hydroxymethyl group at position 5.
(1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
Uniqueness
(1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both chlorophenyl and methoxyphenyl groups, along with the hydroxymethyl group, provides a distinct set of properties that can be leveraged in various applications.
Propiedades
Número CAS |
618441-70-6 |
|---|---|
Fórmula molecular |
C17H15ClN2O2 |
Peso molecular |
314.8 g/mol |
Nombre IUPAC |
[1-(3-chlorophenyl)-3-(4-methoxyphenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C17H15ClN2O2/c1-22-16-7-5-12(6-8-16)17-13(11-21)10-20(19-17)15-4-2-3-14(18)9-15/h2-10,21H,11H2,1H3 |
Clave InChI |
ALQYVCFPBFXOQE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15085377.png)
![N-(2,5-dichlorophenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B15085385.png)
![N'-[(E)-1-(4-bromophenyl)ethylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15085396.png)
![2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B15085397.png)
![6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylhexanamide](/img/structure/B15085403.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B15085409.png)

![N-[4-(acetylamino)phenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15085419.png)

![4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15085426.png)

![7,9-Dichloro-2-(4-fluorophenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B15085455.png)
